![molecular formula C7H7N3O B2893972 [1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol CAS No. 1824117-63-6](/img/structure/B2893972.png)

[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

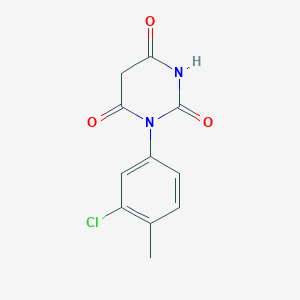

“[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol” is a synthetic compound with the molecular weight of 149.15 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-A]pyridines has been summarized in several studies . A common approach to constructing the [1,2,4]triazolo[1,5-A]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used for this purpose .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O/c11-4-6-2-1-3-10-5-8-9-7(6)10/h1-3,5,11H,4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . The storage temperature for this compound is between 2-8°C .科学的研究の応用

Synthetic Strategies and Chemical Properties

- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines: A novel strategy involving phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation allows for the efficient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct oxidative N-N bond formation, highlighting a short reaction time and high yields (Zheng et al., 2014).

- Polynitrogenated Ligands: The synthesis of novel polynitrogenated ligands, including [1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanol derivatives, as potential helicating compounds or luminescent sensors, showcases their utility in creating complex molecular structures (Abarca, Ballesteros, & Chadlaoui, 2004).

Pharmacological and Biological Applications

- Inhibitors of Hypoxia-Inducible Factor Prolylhydroxylase Domain-1 (PHD-1): Compounds based on this compound have been identified as potent inhibitors of PHD-1, with novel binding interactions beneficial for therapeutic applications (Ahmed et al., 2017).

- Herbicidal Activity: Derivatives of this compound have shown promising herbicidal activity against various weeds, indicating their potential in agricultural applications (Liu et al., 2015).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

将来の方向性

The [1,2,4]triazolo[1,5-A]pyridine derivatives have found wide application in drug design . On the basis of this backbone, drugs like GLPG0634 (filgotinib) and CEP33779, highly effective inhibitors of type I and II Janus kinases, were synthesized . Therefore, the future directions of this compound could be in the development of more potent drugs .

作用機序

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various enzymes and receptors, including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, thereby influencing their activity .

Biochemical Pathways

For instance, JAK1 and JAK2 inhibitors can affect the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and differentiation .

Result of Action

Similar compounds have demonstrated significant antiproliferative activity against certain cancer cells . For instance, as a tubulin polymerization inhibitor, a related compound showed significant antiproliferative activity against HCT-116 cells and could induce cell apoptosis and G2/M phase arrest .

生化学分析

Biochemical Properties

It is known that triazolopyridines often occur as bi- or three-dentate chelating ligands due to the presence of the lone electron pairs on the nitrogen atoms . They can coordinate metal ions and form complex compounds applied as fluorescence sensors, chemisensors, and catalysts .

Cellular Effects

Related compounds have been found to exhibit promising activities against a panel of cancer cell lines, acting by different mechanisms

Molecular Mechanism

The synthesis of this compound involves a tandem reaction that includes the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .

特性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-8-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-2-1-3-10-7(6)8-5-9-10/h1-3,5,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEGMDYVNHVMRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2893892.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2893897.png)

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-propylpentanamide](/img/structure/B2893899.png)

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893901.png)

![1-benzyl-N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2893902.png)

![2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2893903.png)

![1-{2-(Furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}-4-methylpiperidine](/img/structure/B2893908.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,5-difluorophenyl)oxalamide](/img/structure/B2893909.png)

![6-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinazolin-4-amine](/img/structure/B2893911.png)